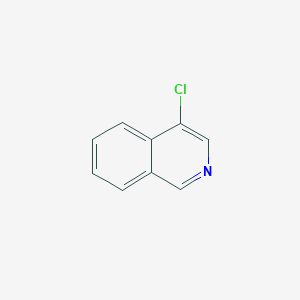

4-Chloroisoquinoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Chloroisoquinoline and related compounds involves various chemical reactions, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. One method described involves the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate with an overall yield of 33.81% (Jiang Jia-mei, 2010). Another approach highlights the synthesis and characterization of 4-Chloroisoquinolines through electronic cyclization of 2-alkynyl benzyl azides to afford 3-substituted 4-Chloroisoquinolines with yields ranging from 38% to 84% (Zhang Wen-ting, 2013).

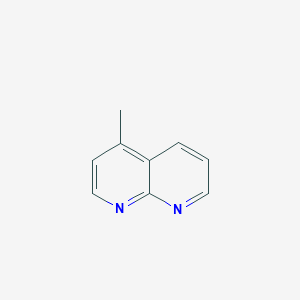

Molecular Structure Analysis

The molecular structure of 4-Chloroisoquinoline derivatives has been elucidated through various spectroscopic methods, including NMR, FT-IR, FT-Raman, UV–Vis, and X-ray diffraction (XRD). The geometry optimization and vibrational assignments provide insights into the molecular structure and stability of these compounds (S. Murugavel et al., 2017).

Chemical Reactions and Properties

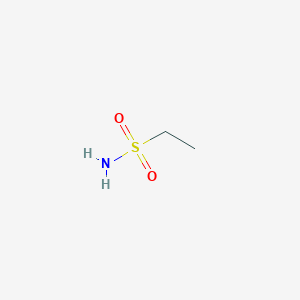

4-Chloroisoquinoline undergoes various nucleophilic substitution reactions, forming new compounds with functional groups such as sulfanyl, hydrazino, azido, and amino derivatives. These reactions highlight the chemical reactivity and potential utility of 4-Chloroisoquinoline in organic synthesis (M. M. Ismail et al., 2000).

Physical Properties Analysis

The physical properties of 4-Chloroisoquinoline and its derivatives, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different chemical environments. However, specific studies focusing solely on the physical properties of 4-Chloroisoquinoline were not identified in the search.

Chemical Properties Analysis

The chemical properties of 4-Chloroisoquinoline, including its acidity, basicity, and reactivity towards various reagents, are crucial for its application in chemical synthesis. The compound's ability to participate in hydrogen bonding and charge transfer interactions, as well as its role in the formation of complexes with metals, has been explored (N. Navaneetham et al., 1987).

Aplicaciones Científicas De Investigación

-

- Quinoline and its derivatives have a broad spectrum of bioactivity and have received considerable attention as a core template in drug design .

- They show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial .

- Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .

- Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities .

- They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .

-

Anesthetics

-

Antihypertension Agents

-

Antiretroviral Agents

-

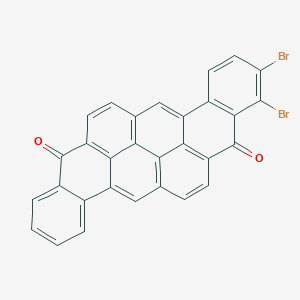

Bromination

-

In the Human Body

-

Natural Plant Alkaloids

-

Pharmaceutical Drugs

-

Bromination

Safety And Hazards

Propiedades

IUPAC Name |

4-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEQEEIDWHKVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348837 | |

| Record name | 4-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroisoquinoline | |

CAS RN |

1532-91-8 | |

| Record name | 4-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

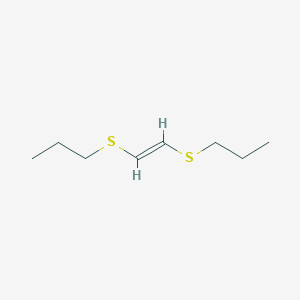

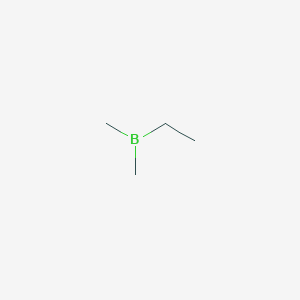

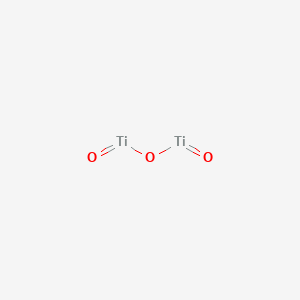

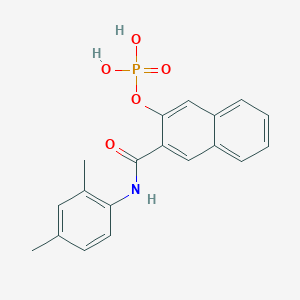

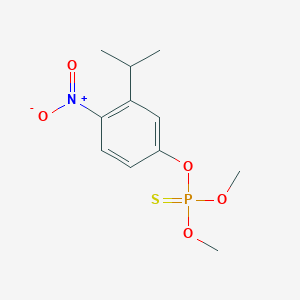

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)

![2-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B75380.png)

![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)